(2S)-N-propylazetidine-2-carboxamide
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Overview
Description
(2S)-N-propylazetidine-2-carboxamide is a chiral azetidine derivative with a propyl group attached to the nitrogen atom and a carboxamide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-propylazetidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-2-aminobutyric acid with propylamine under dehydrating conditions to form the azetidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by neutralization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-propylazetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-propylazetidine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. Its structural features make it a valuable tool for probing the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-N-propylazetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-methylazetidine-2-carboxamide: Similar structure but with a methyl group instead of a propyl group.
(2S)-N-ethylazetidine-2-carboxamide: Similar structure but with an ethyl group instead of a propyl group.
(2S)-N-butylazetidine-2-carboxamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
(2S)-N-propylazetidine-2-carboxamide is unique due to its specific propyl substitution, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
648901-52-4 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2S)-N-propylazetidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-4-9-7(10)6-3-5-8-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
KNVGUBLHWBKVBV-LURJTMIESA-N |
Isomeric SMILES |
CCCNC(=O)[C@@H]1CCN1 |
Canonical SMILES |
CCCNC(=O)C1CCN1 |
Origin of Product |
United States |
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